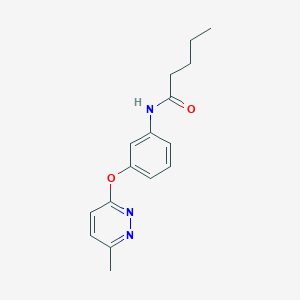

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide

Description

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide is a synthetic amide derivative featuring a pentanamide chain linked to a phenyl ring substituted with a 6-methylpyridazin-3-yloxy group. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, distinguishes this compound from other heterocyclic systems.

Properties

IUPAC Name |

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-4-8-15(20)17-13-6-5-7-14(11-13)21-16-10-9-12(2)18-19-16/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAOSCVKDKFHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=CC=C1)OC2=NN=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

In industrial settings, the production of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

The following analysis compares N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide with structurally related pentanamide derivatives, focusing on substituents, heterocyclic systems, and reported properties.

Structural Analogues with Pyridazine/Pyridazinyloxy Groups

Key Observations :

- The target compound’s pentanamide chain may improve membrane permeability compared to shorter-chain analogs (e.g., propanamide ).

- The 6-methylpyridazine substituent likely modulates electronic effects and steric hindrance compared to 6-phenyl or 6-chloro variants .

Pentanamide Derivatives with Piperazine/Arylpiperazine Moieties

Key Observations :

- Piperazine-containing analogs (e.g., 7d , 7m ) exhibit basic nitrogen atoms , enhancing water solubility and receptor interaction compared to the pyridazinyloxy phenyl group in the target compound.

Sulfonamide-Based Pentanamides

Key Observations :

- Sulfonamide derivatives (e.g., 22, 23 ) display higher melting points (218–221°C) compared to piperazine-based pentanamides, likely due to stronger intermolecular hydrogen bonding from sulfonamide groups.

- The target compound’s pyridazinyloxy group may reduce polarity compared to sulfonamides, affecting solubility and distribution.

Heterocyclic Amides with Varied Aromatic Systems

Key Observations :

Biological Activity

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide, characterized by a phenyl ring substituted with a pyridazine moiety and an amide functional group. The structural formula can be represented as follows:

Its molecular structure allows it to interact with various biological targets, which contributes to its pharmacological properties.

Research indicates that N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide exhibits its biological activity through specific interactions with molecular targets, particularly in the modulation of enzyme activities and receptor functions. The compound has been shown to inhibit certain protein kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases .

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated selective toxicity against non-small cell lung cancer (NSCLC) cell lines. In high-throughput screening assays, N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide showed significant cytotoxic effects with EC50 values indicating potent activity against specific cancer cell lines, while sparing normal fibroblast cells .

Enzyme Inhibition

The compound acts as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial for fatty acid metabolism. Inhibition of SCD leads to alterations in lipid profiles within cancer cells, impairing their proliferation and survival . This mechanism is particularly relevant in the context of metabolic reprogramming in cancer cells.

Study 1: Cytotoxicity in NSCLC

In a study assessing the cytotoxic effects of various compounds on NSCLC lines, N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide was identified as one of the most selective agents. The study utilized CellTiter-Glo assays to measure ATP levels post-treatment, revealing that the compound induced significant cell death at concentrations lower than 10 μM in sensitive cell lines .

Study 2: Mechanism Elucidation

Another research effort aimed at elucidating the mechanism of action found that treatment with N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide led to a decrease in unsaturated fatty acid levels within treated cells. This reduction was linked to impaired membrane fluidity and cellular function, ultimately leading to apoptosis in cancerous cells .

Comparative Analysis with Similar Compounds

A comparative analysis between N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide and structurally related compounds reveals differences in their biological activities. For instance:

| Compound Name | Target Enzyme | EC50 (μM) | Selectivity |

|---|---|---|---|

| N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide | SCD | <10 | High |

| 3-(6-Methylpyridazin-3-yl)-phenol | Met kinase | >20 | Moderate |

| Pyridazine derivative X | Unknown | >15 | Low |

This table illustrates that while some derivatives exhibit moderate activity against other targets, N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide stands out for its potent inhibition of SCD with high selectivity towards cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.